Cas no 51421-89-7 (pyrimidine, 4-fluoro-2-methyl- (9ci))

4-Fluoro-2-methylpyrimidine (9CI) is a fluorinated pyrimidine derivative with a methyl substituent at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility as a building block for heterocyclic synthesis. The presence of the fluorine atom enhances metabolic stability and bioavailability, making it valuable in the development of bioactive molecules. Its methyl group further contributes to steric and electronic modulation, enabling fine-tuning of reactivity in substitution or coupling reactions. The compound is typically utilized in medicinal chemistry for the design of kinase inhibitors, antiviral agents, and other therapeutic candidates. High purity grades are available for precise synthetic applications.
pyrimidine, 4-fluoro-2-methyl- (9ci) structure
51421-89-7 structure
Product Name:pyrimidine, 4-fluoro-2-methyl- (9ci)
CAS No:51421-89-7
MF:C5H5FN2
MW:112.105004072189
CID:935317
PubChem ID:23568701
Update Time:2025-10-24

pyrimidine, 4-fluoro-2-methyl- (9ci) Chemical and Physical Properties

Names and Identifiers

    • pyrimidine, 4-fluoro-2-methyl- (9ci)
    • 4-Fluoro-2-methylpyrimidine
    • EN300-7147312
    • SCHEMBL15506963
    • 51421-89-7
    • Z2044815337
    • Inchi: 1S/C5H5FN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3
    • InChI Key: ROESVNDKXUQIHF-UHFFFAOYSA-N
    • SMILES: FC1=CC=NC(C)=N1

Computed Properties

  • Exact Mass: 112.04367633g/mol
  • Monoisotopic Mass: 112.04367633g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 76.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 25.8Ų

pyrimidine, 4-fluoro-2-methyl- (9ci) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR00E2M4-50mg
Pyrimidine, 4-fluoro-2-methyl- (9CI)
51421-89-7 95%
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$300.00 2025-02-14
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1PlusChem
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Additional information on pyrimidine, 4-fluoro-2-methyl- (9ci)

Recent Advances in the Study of Pyrimidine, 4-Fluoro-2-Methyl- (9CI) (CAS: 51421-89-7) in Chemical Biology and Pharmaceutical Research

Pyrimidine derivatives have long been recognized for their significant role in medicinal chemistry, particularly in the development of anticancer, antiviral, and antimicrobial agents. Among these, 4-fluoro-2-methylpyrimidine (CAS: 51421-89-7) has garnered attention due to its unique chemical properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.

Recent studies have highlighted the versatility of 4-fluoro-2-methylpyrimidine as a key intermediate in the synthesis of more complex heterocyclic compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors, where the fluorine atom at the 4-position enhances binding affinity to target proteins. The methyl group at the 2-position, meanwhile, contributes to improved metabolic stability, a critical factor in drug design.

In the realm of antiviral research, a team at the University of Tokyo reported promising results in using 51421-89-7 as a scaffold for RNA-dependent RNA polymerase inhibitors. Their work, published in Antiviral Research, showed that derivatives of this compound exhibited potent activity against flaviviruses, including dengue and Zika viruses, with IC50 values in the low micromolar range. The presence of the fluorine atom was particularly crucial for maintaining efficacy while reducing cytotoxicity.

From a synthetic chemistry perspective, advances in the production of 4-fluoro-2-methylpyrimidine have been notable. A 2024 study in Organic Process Research & Development detailed a novel continuous-flow synthesis method that improved yield to 78% while reducing hazardous waste generation by 40% compared to traditional batch processes. This environmentally friendly approach aligns with the pharmaceutical industry's growing emphasis on green chemistry principles.

The compound's mechanism of action continues to be elucidated through structural biology approaches. Cryo-EM studies published in Nature Structural & Molecular Biology revealed how 4-fluoro-2-methylpyrimidine-containing compounds interact with allosteric sites on protein targets, providing a blueprint for the design of next-generation therapeutics with reduced off-target effects. These findings are particularly relevant for diseases where traditional active-site inhibitors have shown limitations.

Looking forward, the unique properties of 51421-89-7 position it as a valuable building block in fragment-based drug discovery. Several pharmaceutical companies have included derivatives of this compound in their screening libraries, recognizing its potential to yield hits against challenging targets. As computational methods for predicting molecular interactions improve, the strategic incorporation of fluorine in pyrimidine scaffolds is expected to play an increasingly important role in rational drug design.

In conclusion, recent research on 4-fluoro-2-methylpyrimidine (CAS: 51421-89-7) underscores its growing importance in medicinal chemistry. From its applications in antiviral therapy to innovations in synthetic methodology, this compound continues to offer new opportunities for drug discovery. Future studies will likely explore its potential in addressing unmet medical needs, particularly in the areas of oncology and infectious diseases, where its unique physicochemical properties can be leveraged for therapeutic advantage.

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